1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane
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Description
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a chemical compound with the molecular formula C20H22O6 . It has a molecular weight of 358.38500 .
Synthesis Analysis
The synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane involves several steps. The synthetic route includes the use of Salicylaldehyde and Bis (chloroethyl) ether . The exact process and conditions for the synthesis can vary and are often proprietary to the manufacturer.Molecular Structure Analysis
The molecule contains a total of 49 bonds. There are 27 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aldehydes (aromatic), 2 ethers (aliphatic), and 2 ethers (aromatic) .Scientific Research Applications
1. Structural Chemistry
- Application Summary: The 1,2-(bis-phenoxy)ethane family of molecules, including 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group . These molecules have been involved in the synthesis of bis-phenoxy ethane derivatives .
- Methods of Application: Structural trends within this group of molecules were examined via the use of single crystal X-ray data and computational chemistry . Appropriate conformational changes were made in the starting structures to ensure finding different conformations including hydrogen bond possibilities .
- Results: The molecule adopted two distinct geometric conformations with dihedral angles gauche and staggered (79° and 180°) in the same unit cell . A literature review revealed that examples of related compounds where more than one conformation is trapped in the same unit cell are exceptionally rare .
2. Polymer Science
- Application Summary: 1,2-Bis(vinylphenyl)ethane, a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) .
- Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
- Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .
3. Ion-Selective Properties
- Application Summary: Potentially hexadentate phosphoryl podands, including 1,2-bis[2-((2-diphenylphosphorylmethyl)phenoxy)ethoxy]cyclohexane (L), have been synthesized and their ion-selective properties have been studied .
- Methods of Application: Stability constants of complexes formed by L with alkali-metal 2,4-dinitrophenolates in mixed THF—CHCl3 solutions (4:1 by volume) were determined . The electroanalytical characteristics of ion-selective electrodes with hexadentate phosphoryl podands having different structures used as active components of their plasticized membranes were compared for cations of alkali and alkaline-earth metals .
- Results: The IR spectra were described and the crystal structure of L was studied by X-ray diffraction .
4. Crosslinking Agent in Polymer Blends
- Application Summary: 1,2-bis(vinylphenyl)ethane (BVPE), a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used as a crosslinking agent for poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) in the development of a novel low-dielectric-loss thermosetting material .
- Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
- Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .
5. Inorganic Chemistry
- Application Summary: Potentially hexadentate phosphoryl podands, including 1,2-bis[2-((2-diphenylphosphorylmethyl)phenoxy)ethoxy]cyclohexane (L), have been synthesized and their ion-selective properties have been studied .
- Methods of Application: Stability constants of complexes formed by L with alkali-metal 2,4-dinitrophenolates in mixed THF—CHCl3 solutions (4:1 by volume) were determined . The electroanalytical characteristics of ion-selective electrodes with hexadentate phosphoryl podands having different structures used as active components of their plasticized membranes were compared for cations of alkali and alkaline-earth metals .
- Results: The IR spectra were described and the crystal structure of L was studied by X-ray diffraction .
6. Thermosetting Resin
- Application Summary: 1,2-Bis(vinylphenyl)ethane (BVPE), a derivative of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane, has been used in the development of a novel low-dielectric-loss thermosetting material by blending it with poly(2-allyl-6-methyl-phenol-co-2,6-dimethylphenol) (Allyl-PPE) .
- Methods of Application: The blend was cured at a temperature of 250°C or lower . The cured products exhibited better thermal and thermomechanical properties than those of non-functionalized-PPE/BVPE blends because of the homogeneity of the cured products .
- Results: The phases-separated morphologies with small domain sizes less than 10nm could be observed by employing energy-filtering transmission electron microscopy . The effect of the composition of the blends on the dielectric constant and the dielectric loss were also evaluated .
properties
IUPAC Name |
2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQQVZJTVSSQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471950 |
Source
|
Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane | |
CAS RN |
82645-24-7 |
Source
|
Record name | 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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